molecular formula C9H8F6N2O2 B2843500 4,4,4-Trifluoro-3-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoic acid CAS No. 2054953-53-4

4,4,4-Trifluoro-3-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoic acid

Cat. No. B2843500
CAS RN: 2054953-53-4
M. Wt: 290.165
InChI Key: VQPGGUJVKLHJCO-UHFFFAOYSA-N
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Description

“4,4,4-Trifluoro-3-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoic acid” is a chemical compound with the molecular formula C5H4F6O2 . It is a subclass of the organofluorines .


Synthesis Analysis

The synthesis of compounds with the trifluoromethyl group can be achieved through various methods. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route is the reaction of aryl iodides with trifluoromethyl copper .


Molecular Structure Analysis

The molecular structure of this compound includes a trifluoromethyl group, which is a functional group with the formula -CF3 . The trifluoromethyl group is often used to adjust the steric and electronic properties of a lead compound .


Chemical Reactions Analysis

The trifluoromethyl group in the compound has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This makes trifluoromethyl-substituted compounds often strong acids .


Physical And Chemical Properties Analysis

The compound has an average mass of 210.074 Da and a monoisotopic mass of 210.011551 Da . More specific physical and chemical properties such as boiling point or density are not available in the current data.

Future Directions

The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This suggests that “4,4,4-Trifluoro-3-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoic acid” and similar compounds could have potential applications in the development of new pharmaceuticals and drugs .

properties

IUPAC Name

4,4,4-trifluoro-3-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F6N2O2/c1-4-3-17(16-7(4)9(13,14)15)5(2-6(18)19)8(10,11)12/h3,5H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPGGUJVKLHJCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1C(F)(F)F)C(CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,4-Trifluoro-3-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoic acid

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